Cas no 2227691-00-9 ((1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol)
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol
- EN300-1813420
- 2227691-00-9
-
- Inchi: 1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1
- InChI Key: UXFFTUKLMRXUST-QMMMGPOBSA-N
- SMILES: O[C@@H](CN)C1C(=CC(=CC=1OC)OC)OC
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 73.9Ų
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813420-1g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-5g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 5g |
$4475.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-10g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 10g |
$6635.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-0.05g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-0.1g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-0.25g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-0.5g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-1.0g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1813420-2.5g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1813420-5.0g |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol |
2227691-00-9 | 5g |
$4475.0 | 2023-06-01 |
(1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol
Comprehensive Overview of (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol (CAS No. 2227691-00-9): Properties, Applications, and Research Insights
The compound (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol (CAS No. 2227691-00-9) is a chiral amino alcohol derivative with a unique structural framework, featuring a 2,4,6-trimethoxyphenyl group and an aminoethanol moiety. Its molecular formula, C11H17NO4, highlights its potential as a versatile intermediate in pharmaceutical and organic synthesis. The (1R) stereochemistry is particularly significant for enantioselective applications, making it a subject of interest in asymmetric catalysis and drug development.
Recent trends in scientific literature and search engine queries reveal growing curiosity about chiral building blocks and their role in green chemistry. Researchers frequently inquire about sustainable synthesis methods for compounds like (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol, emphasizing atom economy and biodegradable solvents. This aligns with the global push toward eco-friendly pharmaceutical manufacturing, a topic dominating discussions at conferences like the ACS Green Chemistry Institute.
The 2,4,6-trimethoxyphenyl group in this compound contributes to its lipophilicity, a property often explored in drug design to enhance membrane permeability. Computational studies (e.g., molecular docking) suggest potential interactions with enzyme active sites, sparking interest in its utility for kinase inhibitors or GPCR-targeted therapies. Such applications are frequently searched in databases like PubMed and SciFinder, reflecting the compound's relevance in precision medicine.
Analytical characterization of CAS No. 2227691-00-9 typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry—techniques commonly queried by synthetic chemists. Notably, the compound’s melting point and optical rotation data are critical for quality control, as evidenced by forum discussions on platforms like ResearchGate. These parameters are essential for reproducibility, a cornerstone in FDA submissions for novel APIs.
Beyond pharmaceuticals, (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol has garnered attention in material science. Its aromatic methoxy groups may serve as ligands for metal-organic frameworks (MOFs), a hot topic in carbon capture research. This dual applicability—spanning biomedicine and advanced materials—positions it as a high-value specialty chemical, frequently cited in patent filings from 2020 onward.
Safety profiles of such compounds are another trending search theme. While CAS No. 2227691-00-9 is not classified as hazardous, proper handling guidelines (e.g., glovebox use for air-sensitive steps) are often queried in laboratory safety forums. Regulatory compliance, including REACH and ICH Q7 standards, further underscores its industrial importance.
In summary, (1R)-2-amino-1-(2,4,6-trimethoxyphenyl)ethan-1-ol exemplifies the convergence of chiral synthesis, drug discovery, and sustainable chemistry. Its multifaceted applications—validated by peer-reviewed studies and patent landscapes—make it a compelling subject for researchers navigating the frontiers of small-molecule innovation.
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